

# Fobisin 101 structure and properties

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## Compound Focus: Fobisin 101

Cat. No.: S11208457

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## Chemical Structure and Properties

The table below summarizes the core identifying information and chemical structure of **FOBISIN 101**.

Property	Description
IUPAC Name	Trisodium 4-[[4-formyl-3-[[hydroxy(oxido)phosphoryl]oxymethyl]-6-methyl-5-oxidopyridin-2-yl]diazenyl]benzoate [1]
CAS Number	1370281-06-3 [1] [2]
Synonyms	FOBISIN101 [1] [2]
Molecular Formula	C <sub>15</sub> H <sub>11</sub> N <sub>3</sub> Na <sub>3</sub> O <sub>8</sub> P [1] [2]
Molecular Weight	461.21 g/mol [1] [2]
SMILES	<chem>P(=O)([O-])(O)OCC1=C(/N=N/C2=CC=C(C([O-])=O)C=C2)C(=NC(C)=C1[O-])C=O.[Na+].[Na+].[Na+]</chem> [1]
Purity	>98% [1] [2]

Property	Description
Storage	2 years at -20°C (Powder); 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO [1]

## Biological Activity and Potency

**FOBISIN 101** acts as a pan-inhibitor of 14-3-3 protein-protein interactions. Its potency across various assays and isoforms is detailed in the following table.

Assay Type	Target / Interaction	Reported IC <sub>50</sub> / Potency
Fluorescence Polarization [3]	14-3-3ζ binding to PRAS40	IC <sub>50</sub> = 9.3 μM [1] [3] [2]
Fluorescence Polarization [3]	14-3-3γ binding to PRAS40	IC <sub>50</sub> = 16.4 μM [1] [3] [2]
Functional Assay [3]	Stimulation of ExoS ADP-ribosyltransferase by all seven 14-3-3 isoforms	IC <sub>50</sub> = 6–19 μM [1] [3]
GST Affinity Chromatography [3]	Disruption of 14-3-3 binding to full-length Raf-1 and PRAS40	Effective disruption in a dose-dependent manner [3]
TR-FRET Assay [4]	Disruption of 14-3-3ζ interaction with phosphorylated Bad peptide	Validated as a known inhibitor in the assay [4]

## Experimental Characterization

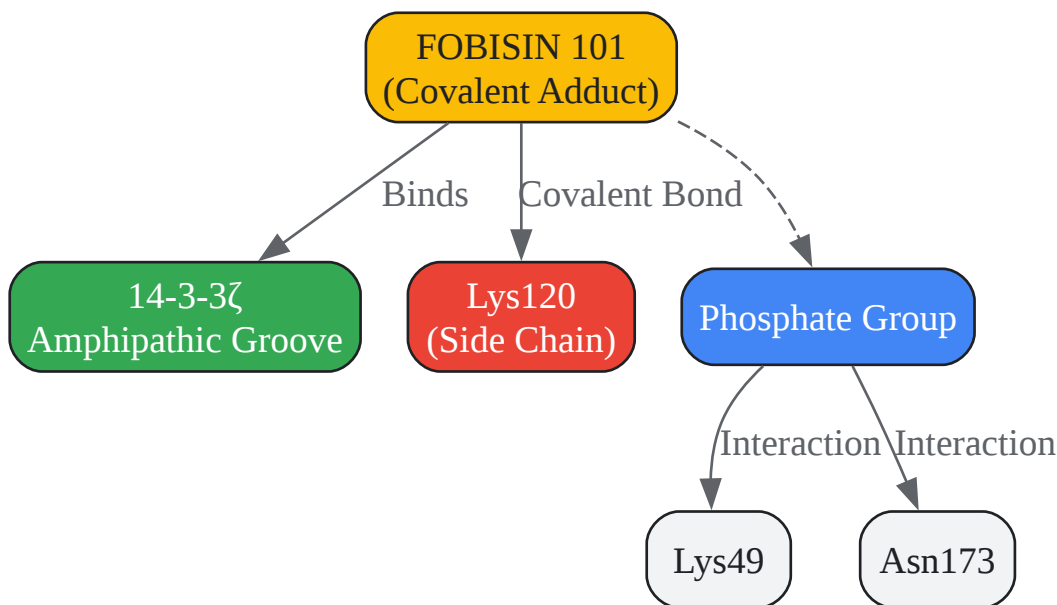
The mechanism and binding mode of **FOBISIN 101** have been rigorously characterized through structural and biophysical methods.

## Mechanism of Action and Structural Insights

**FOBISIN 101** is a **phosphoserine/threonine-mimetic** agent that binds to the conserved amphipathic groove of 14-3-3 proteins, thereby competing with client proteins [3]. Its key structural features include a **pyridoxal-phosphate moiety** linked to a **p-aminobenzoate** group via an **N=N bond** [3].

X-ray crystallography of **FOBISIN 101** soaked with 14-3-3 $\zeta$  crystals revealed a unique mechanism of inhibition. Upon exposure to synchrotron radiation during data collection, the double bond linking the two moieties was reduced, leading to the formation of a **covalent adduct** with the side chain of **Lysine 120** (**Lys120**) in the binding groove [3]. This covalent linkage, involving the exocyclic nitrogen atom of **FOBISIN 101**, results in persistent inactivation of 14-3-3 [3]. The phosphate group of the inhibitor also interacts with the side chains of **Lys49** and **Asn173** of 14-3-3 $\zeta$  [3].

The following diagram illustrates this covalent binding interaction within the 14-3-3 $\zeta$  binding groove.



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## Key Experimental Protocols

The biological data for **FOBISIN 101** was generated using several key biochemical and biophysical assays:

- **Fluorescence Polarization (FP) Binding Assay:** This was the primary high-throughput screening method used to identify **FOBISIN 101** [3] [4]. The assay measures the disruption of binding between a fluorescently labeled phosphopeptide (e.g., derived from pS259-Raf-1) and a purified 14-3-3 protein.

A decrease in polarization indicates that the test compound is successfully inhibiting the interaction [3] [4].

- **GST Pull-Down Assay:** This method was used to confirm the inhibitor's efficacy against full-length client proteins. Glutathione S-transferase (GST) is fused to 14-3-3 and immobilized on glutathione beads. Cell lysates containing binding partners like Raf-1 or PRAS40 are incubated with the beads in the presence or absence of **FOBISIN 101**. The amount of client protein retained on the beads is then analyzed via Western blot, demonstrating a dose-dependent release of the client protein upon inhibitor addition [3].
- **Functional Assay (Exoenzyme S Stimulation):** This assay evaluates the functional consequence of 14-3-3 inhibition. The bacterial exoenzyme S (ExoS) is an ADP-ribosyltransferase whose activity is significantly stimulated upon binding to 14-3-3 proteins. By measuring the decrease in ADP-ribosylation activity in the presence of **FOBISIN 101**, researchers can determine its potency in neutralizing a 14-3-3-dependent function, confirming it is a pan-isoform inhibitor [3].
- **Time-Resolved FRET (TR-FRET) Assay:** A homogenous, miniaturized assay developed for high-throughput screening. It utilizes Europium-labeled 14-3-3 as a donor and a Dy647-labeled phosphorylated Bad peptide as an acceptor. Upon their interaction, FRET occurs. Inhibitors like **FOBISIN 101** disrupt this complex, reducing the FRET signal. This "mix-and-read" assay is robust and suitable for ultra-high-throughput screening [4].

## Research Context and Applications

**FOBISIN 101** represents a valuable chemical biology tool for probing 14-3-3 function. The 14-3-3 protein family are major signaling hubs in eukaryotic cells, controlling processes like apoptosis, proliferation, and stress responses through interactions with hundreds of client proteins [3] [4]. Dysregulation of 14-3-3 is implicated in cancer and neurodegenerative diseases, making these proteins promising therapeutic targets [3] [5].

As a research tool, **FOBISIN 101** has been critical for validating 14-3-3-dependent cellular processes and serves as a positive control in developing new screening methodologies, such as TR-FRET and surface plasmon resonance imaging (SPRi) assays [4] [6]. The discovery of its unique radiation-triggered covalent

binding mode also suggests that similar molecules could be developed as a novel class of radiation-activated therapeutic agents [3].

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